molecular formula C10H14N2Na2O9Pb B6355910 Ethylenediaminetetraacetic acid disodium lead salt hydrate CAS No. 11063-58-4

Ethylenediaminetetraacetic acid disodium lead salt hydrate

Cat. No.: B6355910
CAS No.: 11063-58-4
M. Wt: 559 g/mol
InChI Key: HFTSCRIXRGYQSW-UHFFFAOYSA-J
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Description

Ethylenediaminetetraacetic acid disodium lead salt hydrate is a complex compound that combines the chelating properties of ethylenediaminetetraacetic acid with the specific reactivity of lead. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylenediaminetetraacetic acid disodium lead salt hydrate typically involves the reaction of ethylenediaminetetraacetic acid with disodium hydroxide to form the disodium salt. This is followed by the introduction of lead ions, usually in the form of lead nitrate, under controlled pH conditions to form the lead salt. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The crystallization process is optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid disodium lead salt hydrate undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is its primary mode of action.

    Substitution: The lead ions in the compound can be substituted with other metal ions under appropriate conditions.

Common Reagents and Conditions

    Chelation: Typically involves aqueous solutions and controlled pH conditions.

    Substitution: Requires the presence of competing metal ions and may involve heating or the use of specific solvents.

Major Products

The major products of these reactions are typically the metal complexes formed with ethylenediaminetetraacetic acid, where the lead ions are replaced by other metal ions.

Scientific Research Applications

Ethylenediaminetetraacetic acid disodium lead salt hydrate is used in various scientific research applications, including:

    Chemistry: As a chelating agent to study metal ion interactions and to remove metal ions from solutions.

    Biology: To inhibit metalloproteases and other metal-dependent enzymes.

    Medicine: In chelation therapy to remove heavy metals from the body.

    Industry: Used in water treatment to remove metal contaminants and in the formulation of cleaning agents.

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediaminetetraacetic acid disodium salt dihydrate
  • Ethylenediaminetetraacetic acid tetrasodium salt hydrate
  • Ethylenediaminetetraacetic acid calcium disodium salt hydrate

Uniqueness

Ethylenediaminetetraacetic acid disodium lead salt hydrate is unique due to its specific interaction with lead ions, making it particularly useful in applications where lead ion chelation is required. Its ability to form stable complexes with lead ions distinguishes it from other ethylenediaminetetraacetic acid salts that may not have the same specificity or stability with lead.

Properties

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Na.H2O.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSCRIXRGYQSW-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na2O9Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22904-40-1
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium lead N,N'-ethylenebis[N-(carboxylatomethyl)aminoacetate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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